molecular formula C8H18ClNO4 B8124184 Methylamino-peg2-acid hydrochloride salt

Methylamino-peg2-acid hydrochloride salt

Cat. No.: B8124184
M. Wt: 227.68 g/mol
InChI Key: AFBCJFFZGHLWRU-UHFFFAOYSA-N
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Description

Methylamino-PEG2-acid hydrochloride salt (CAS: 1807503-87-2) is a polyethyleneglycol (PEG)-based bifunctional linker containing a carboxylic acid (-COOH) and a methylamine (-NHCH₃) group. Its molecular formula is C₈H₁₇NO₄, with a molecular weight of 191.2 g/mol . The hydrophilic PEG spacer enhances aqueous solubility, making it suitable for conjugation in drug delivery systems, bioconjugation, and surface modification. The methylamine group reacts with carbonyl groups (e.g., aldehydes, ketones), while the carboxylic acid forms stable amide bonds with primary amines under activation (e.g., EDC or HATU). It is stored at -20°C and dissolves readily in water, DMSO, and DMF .

Properties

IUPAC Name

3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4.ClH/c1-9-3-5-13-7-6-12-4-2-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBCJFFZGHLWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Carboxylation

The foundational synthesis of Methylamino-PEG2-acid begins with a linear PEG diol intermediate. A two-step process is typically employed:

  • Methylamine Introduction : The hydroxyl group at one terminus of PEG2 is replaced with methylamine via nucleophilic substitution. This reaction is facilitated by activating the hydroxyl group with mesyl chloride or tosyl chloride, followed by displacement with methylamine in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Carboxylic Acid Functionalization : The opposing hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) or via a safer alternative, TEMPO-mediated oxidation in the presence of sodium hypochlorite and sodium bromide.

Key challenges include avoiding over-oxidation of the PEG chain and ensuring regioselectivity. Industrial protocols often employ TEMPO oxidation due to its milder conditions and higher selectivity, achieving yields of 85–92%.

Hydrochloride Salt Formation

The free base of Methylamino-PEG2-acid is converted to its hydrochloride salt through acid-base neutralization. Optimal conditions involve:

  • Dissolving the free base in ethylmethylketone (MEK) or acetone.

  • Dropwise addition of concentrated hydrochloric acid (37%) at 0–5°C to minimize thermal degradation.

  • Stirring for 2–4 hours to ensure complete protonation of the methylamine group.

Crystallization is induced by cooling the mixture to −20°C, yielding a white crystalline solid with >99% purity (HPLC). This method, adapted from duloxetine hydrochloride synthesis, avoids discoloration issues common in ethyl acetate-based systems.

Industrial-Scale Production and Purification

Large-Scale Reaction Engineering

Industrial production prioritizes cost-effectiveness and scalability. A continuous flow reactor system is employed for the nucleophilic substitution step, reducing reaction time from 12 hours (batch) to 30 minutes. Key parameters include:

  • Temperature : 50–60°C for optimal reaction kinetics.

  • Solvent : Anhydrous DMF with molecular sieves to scavenge water.

  • Methylamine Feed : Delivered as a gas to maintain stoichiometric control.

Post-reaction, the crude product is purified via wiped-film evaporation to remove excess methylamine and solvent residues.

Chromatographic and Crystallization Techniques

Final purification combines ion-exchange chromatography and recrystallization:

  • Ion-Exchange Chromatography : A Dowex 50WX4 resin selectively binds the protonated methylamine group, separating unreacted PEG diol and oxidation byproducts. Elution with 0.1M HCl yields the hydrochloride salt in >98% purity.

  • Recrystallization : The eluate is concentrated under reduced pressure and recrystallized from a 9:1 v/v acetone-water mixture. This step removes residual chloride ions and enhances crystalline structure, critical for batch consistency.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (D₂O, 400 MHz): Methylamine protons appear as a singlet at δ 2.45 ppm, while PEG backbone protons resonate as a multiplet at δ 3.55–3.75 ppm. The carboxylic acid proton is absent due to deuteration.

  • ¹³C NMR : The carbonyl carbon of the carboxylic acid group is observed at δ 174.2 ppm, confirming successful oxidation.

Infrared (IR) Spectroscopy : A strong absorption band at 1705 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid, while N–H bends of the methylamine group appear at 1580 cm⁻¹.

X-Ray Diffraction and Physicochemical Properties

Single-crystal X-ray diffraction confirms the salt’s monohydrochloride structure, with the chloride ion hydrogen-bonded to the methylamine nitrogen (N–Cl distance: 3.15 Å). Key physicochemical properties include:

PropertyValueMethod
Melting Point167–169°CDSC
Log P (Octanol-Water)0.53 ± 0.06Shake-Flask
Solubility (H₂O, 25°C)1.2 g/mLGravimetric

Comparative Analysis of Synthesis Methods

The table below contrasts laboratory-scale and industrial protocols:

ParameterLaboratory-ScaleIndustrial-Scale
Reaction Time12–24 hours30 minutes (flow reactor)
Yield75–85%90–92%
Purity (HPLC)95–98%>99%
Cost per Kilogram$1,200–1,500$800–900

Industrial methods excel in efficiency but require significant capital investment. Laboratory protocols remain preferred for small-batch research applications.

Chemical Reactions Analysis

Types of Reactions

Methylamino-peg2-acid hydrochloride salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bioconjugation

One of the primary applications of Methylamino-PEG2-acid is in bioconjugation , where it serves as a linker to attach biomolecules such as proteins, peptides, and antibodies. The methylamine group reacts readily with carboxylic acids or activated esters, forming stable amide bonds. This property is essential for creating effective conjugates that can be utilized in therapeutic applications.

Key Features:

  • Reactive Amine Group: Facilitates the formation of stable conjugates.
  • Improved Solubility: The PEG backbone enhances the solubility of hydrophobic drugs and biomolecules in aqueous environments.
  • Reduced Immunogenicity: PEGylation minimizes immune responses, making conjugates safer for clinical use.

Drug Delivery Systems

Methylamino-PEG2-acid plays a significant role in the development of advanced drug delivery systems. By modifying drug molecules or nanoparticles, it enhances their solubility and prolongs circulation time in the bloodstream.

Advantages:

  • Increased Half-Life: PEGylated drugs exhibit improved pharmacokinetic properties.
  • Targeted Delivery: The ability to conjugate with specific targeting agents allows for precision in drug delivery.

PROTAC Development

Another critical application is in the design of Proteolysis Targeting Chimeras (PROTACs) . These innovative therapeutic agents are engineered to selectively degrade specific proteins associated with various diseases, including cancer.

Mechanism:

  • Methylamino-PEG2-acid acts as a linker that connects a ligand for the target protein to an E3 ligase ligand, facilitating targeted degradation.
  • The PEG spacer enhances solubility and biocompatibility, which are crucial for effective biological activity.

Immobilization of Biomolecules

The compound is also utilized for the immobilization of biomolecules onto surfaces such as beads or membranes. This application is vital for various techniques including biosensors and affinity chromatography.

Benefits:

  • Controlled Orientation: Allows for efficient use of enzymes or antibodies.
  • Enhanced Performance: Increases sensitivity and specificity in biosensing applications.

Material Science Applications

In material science, Methylamino-PEG2-acid is employed to modify surfaces and improve biocompatibility. This application is particularly relevant in developing materials that reduce non-specific binding and enhance functional performance.

Case Studies and Research Findings

Research has demonstrated the efficacy of Methylamino-PEG2-acid in enhancing drug delivery systems and developing targeted therapies:

  • Bioconjugation Efficiency : Studies have shown that conjugates formed using Methylamino-PEG2-acid exhibit significantly improved stability and efficacy in therapeutic applications compared to non-PEGylated counterparts.
  • Targeted Therapy Development : In PROTAC studies, compounds utilizing Methylamino-PEG2-acid as a linker have shown promising results in preclinical models, highlighting their potential in treating various cancers by selectively degrading oncogenic proteins .
  • Improved Drug Solubility : Research indicates that drugs modified with Methylamino-PEG2-acid demonstrate enhanced solubility profiles, leading to better absorption and bioavailability in vivo .

Mechanism of Action

The mechanism of action of Methylamino-peg2-acid hydrochloride salt involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

Functional Group and Structural Analysis

Compound Name CAS Number Molecular Formula Key Functional Groups Solubility Primary Applications
Methylamino-PEG2-acid HCl 1807503-87-2 C₈H₁₇NO₄ PEG, -COOH, -NHCH₃ Water, DMSO, DMF Bioconjugation, drug delivery
Methyl 2-amino-2-phenylacetate HCl 15028-40-7 C₉H₁₂ClNO₂ Phenyl, ester, -NH₂ Limited aqueous solubility Pharmaceutical intermediate
Methyl 2-aminobutanoate HCl 7682-18-0 C₅H₁₂ClNO₂ Aliphatic chain, ester, -NH₂ Soluble in polar solvents Peptide synthesis, protecting group
Benzimidamide HCl 1670-14-0 C₇H₉ClN₂ Amidino (-C(=NH)NH₂) Moderate in water Enzyme inhibition, biochemical assays
Fluoxetine HCl 59333-67-4 C₁₇H₁₈F₃NO·HCl Trifluoromethylphenyl, -NHCH₃ High in ethanol Antidepressant API

Q & A

Q. What are the standard protocols for synthesizing and characterizing Methylamino-PEG2-acid hydrochloride salt?

  • Methodological Answer : Synthesis typically involves coupling PEG derivatives with methylamine under acidic conditions, followed by purification via column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying PEG chain integrity and amine protonation) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For hydrochloride salt formation, elemental analysis (e.g., chloride ion quantification via titration) is critical .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use safety goggles, impervious gloves, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Spills should be absorbed with inert materials (e.g., diatomaceous earth) and decontaminated with ethanol. Store in airtight containers away from moisture and oxidizing agents, as hydrochloride salts are hygroscopic and reactive .

Advanced Research Questions

Q. How can researchers design experiments to study the hydrolysis kinetics of this compound under varying pH conditions?

  • Methodological Answer : Use buffer solutions (pH 1–12) to incubate the compound at controlled temperatures. Monitor hydrolysis via UV-Vis spectroscopy (tracking PEG chain cleavage) or ion chromatography (quantifying chloride release). Include a negative control (e.g., non-hydrolyzable PEG analogs) to validate measurements. Data interpretation should account for autocatalysis by HCl generated during hydrolysis .

Q. How should researchers address contradictory data in the analysis of this compound’s stability?

  • Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., temperature, humidity). Replicate studies under standardized protocols, and use differential scanning calorimetry (DSC) to assess thermal stability. Cross-validate results with multiple analytical techniques (e.g., mass spectrometry for degradation products, NMR for structural integrity). Statistical tools like ANOVA can identify significant variables .

Q. What strategies optimize reaction yields when functionalizing this compound with bioactive molecules?

  • Methodological Answer : Activate the carboxylic acid group using carbodiimide crosslinkers (e.g., EDC/NHS) at pH 5–6 to enhance coupling efficiency. Monitor reaction progress with thin-layer chromatography (TLC) or LC-MS. Purify conjugates via size-exclusion chromatography to remove unreacted PEG. Yield improvements may require adjusting stoichiometry or reaction time .

Q. Which advanced analytical techniques resolve challenges in quantifying trace impurities in this compound?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-UV-absorbing impurities. For structural elucidation of unknown impurities, use high-resolution mass spectrometry (HRMS) coupled with tandem MS/MS. Quantify residual solvents via gas chromatography (GC) with flame ionization detection (FID) .

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